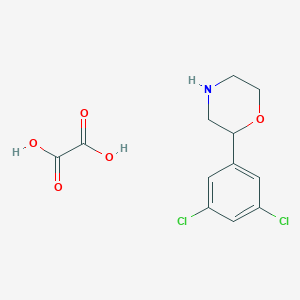

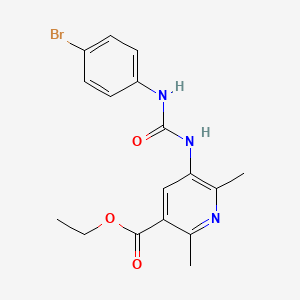

![molecular formula C20H19N3O4 B2694571 Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-27-0](/img/structure/B2694571.png)

Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

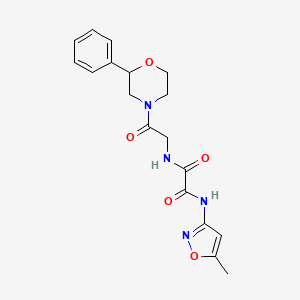

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamine and a nitro group attached to the quinoline ring and an ethyl ester at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, a common structure in many pharmaceutical compounds. The benzylamine and nitro groups attached to the ring would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, benzylamine, and ester could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

- Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for targeted cancer therapies .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating cytokines, enzymes, and transcription factors. Researchers investigate its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate exhibits antimicrobial properties against bacteria, fungi, and parasites. Studies explore its efficacy against drug-resistant strains, making it relevant for combating infectious diseases .

- Neurodegenerative disorders, such as Parkinson’s disease, necessitate neuroprotective agents. This compound has been investigated for its ability to mitigate oxidative stress, enhance mitochondrial function, and protect neurons. It may hold promise in preventing or slowing neurodegeneration .

- Cardiovascular diseases remain a global health concern. Researchers have studied the vasodilatory effects of this compound, potentially aiding in managing hypertension and improving blood flow. Its impact on endothelial function and vascular health warrants further investigation .

- Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate’s unique chemical structure makes it suitable for drug delivery systems. Scientists explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Anticancer Potential

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Cardiovascular Applications

Drug Delivery Systems

These applications highlight the versatility and potential of this compound across diverse scientific domains. Further research and clinical trials are essential to fully unlock its therapeutic benefits. If you’d like more detailed information on any specific application, feel free to ask

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 4-[(4-methylphenyl)methylamino]-6-nitroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-21-18-9-8-15(23(25)26)10-16(18)19(17)22-11-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUWUQQKVLSEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)